molecular formula C14H16ClNO2 B4858437 2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride

2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride

Cat. No.: B4858437
M. Wt: 265.73 g/mol
InChI Key: QKDLSMFZDJOBAP-UHFFFAOYSA-N
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Description

2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. It is characterized by the presence of a hydroxyphenyl group attached to an ethyl chain, which is further connected to a methylpyridin-3-ol moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxyphenylacetic acid with methylpyridine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with stringent quality control measures in place to monitor the reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: An organic compound used as a UV absorber and stabilizer in polymers.

    2-(2-Phenylethyl)chromone derivatives: Known for their neuroprotective and anti-inflammatory properties.

Uniqueness

2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a hydroxyphenyl group with a methylpyridin-3-ol moiety makes it a valuable compound in various research fields.

Properties

IUPAC Name

2-[2-(4-hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-10-2-9-14(17)13(15-10)8-5-11-3-6-12(16)7-4-11;/h2-4,6-7,9,16-17H,5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDLSMFZDJOBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CCC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride
Reactant of Route 2
2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride
Reactant of Route 3
2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride
Reactant of Route 4
2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride
Reactant of Route 5
2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride
Reactant of Route 6
2-[2-(4-Hydroxyphenyl)ethyl]-6-methylpyridin-3-ol;hydrochloride

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